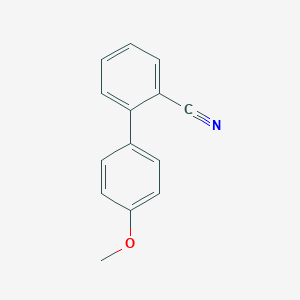

2-(4-Methoxyphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSSOXPGEMBIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362683 | |

| Record name | 2-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125610-78-8 | |

| Record name | 2-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Benzonitrile

Direct C-C Bond Formation Strategies for Aryl-Benzonitrile Scaffolds

The direct construction of the bond between the two aromatic rings is a common and efficient approach to synthesizing 2-(4-Methoxyphenyl)benzonitrile and its analogs.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, for instance, is a powerful method for this transformation. libretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide. libretexts.org For the synthesis of 2-(4-Methoxyphenyl)benzonitrile, this would involve reacting a boronic acid or ester derivative of one of the aromatic rings with a halide of the other, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the desired biaryl product and regenerate the catalyst. youtube.comyoutube.com

While the Buchwald-Hartwig amination is well-known for C-N bond formation, analogous palladium-catalyzed reactions for C-C bond formation are also prevalent and share mechanistic similarities. These reactions provide a versatile platform for constructing the 2-arylbenzonitrile scaffold. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions for specific substrates. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromobenzonitrile | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ or K₃PO₄ | Toluene | 90 | Good |

| 2-Chlorobenzonitrile | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 90 |

This table represents typical conditions reported for Suzuki-Miyaura reactions and may require optimization for the specific synthesis of 2-(4-Methoxyphenyl)benzonitrile.

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. dntb.gov.uaresearchgate.net Nickel-catalyzed couplings can effectively form C-C bonds between aryl halides and organometallic reagents. researchgate.net For the synthesis of 2-(4-Methoxyphenyl)benzonitrile, a nickel catalyst could be used to couple a derivative of 2-halobenzonitrile with a 4-methoxyphenyl (B3050149) organometallic reagent (e.g., Grignard or organozinc). nih.govuzh.ch These reactions often proceed through a similar catalytic cycle to their palladium counterparts, involving oxidative addition, transmetalation, and reductive elimination steps. The use of specific ligands is often crucial to achieve high efficiency and selectivity. nih.govuzh.ch

Nucleophilic Aromatic Substitution (SNAr) Routes for Benzonitrile (B105546) Derivatives

Nucleophilic aromatic substitution (SNAr) is another strategy for forming aryl-aryl bonds, though it is generally limited to specific substrates. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group. govtpgcdatia.ac.inlibretexts.org

In the context of synthesizing 2-(4-Methoxyphenyl)benzonitrile, this would likely involve the reaction of an activated 2-halobenzonitrile with a 4-methoxyphenyl nucleophile. The nitrile group itself is an electron-withdrawing group, which can facilitate the SNAr reaction. The mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of additional activating groups on the benzonitrile ring would enhance the reaction rate. dalalinstitute.com

Indirect and Convergent Synthetic Routes

An alternative to direct C-C bond formation involves constructing the biaryl system first and then introducing the nitrile group.

Cyanation Reactions

Cyanation reactions are a fundamental tool in organic synthesis for the introduction of the nitrile functional group. scielo.brsnnu.edu.cn These reactions can be performed on a pre-formed 2-(4-methoxyphenyl)aryl halide or a related derivative.

A common method is the palladium-catalyzed cyanation of aryl halides using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II). scielo.brorganic-chemistry.org These methods are often preferred due to the use of less toxic cyanide reagents compared to alkali metal cyanides. organic-chemistry.org The reaction mechanism typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by reaction with the cyanide source and reductive elimination to yield the aryl nitrile. scielo.br

Another approach is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide. While a classic method, it requires the synthesis of the corresponding 2-(4-methoxyphenyl)aniline precursor.

More recent developments have explored the use of isonitriles as a cyanide source in boron Lewis acid-catalyzed reactions, offering a potentially safer alternative for the synthesis of α-aryl nitriles. mdpi.com

Table 2: Common Cyanation Methods

| Starting Material | Reagent | Catalyst | Key Features |

| 2-(4-Methoxyphenyl)bromobenzene | Zn(CN)₂ | Palladium complex | Milder conditions, less toxic cyanide source. organic-chemistry.org |

| 2-(4-Methoxyphenyl)aniline | NaNO₂, HCl, then CuCN | None | Classic method via diazonium salt. |

| 2-(4-Methoxyphenyl)benzyl alcohol | Isonitrile | B(C₆F₅)₃ | Safer cyanide source. mdpi.com |

Photochemical Cyanation Methods

Photochemical methods offer a distinct approach to cyanation, often proceeding under mild conditions. rsc.org These reactions typically involve the generation of highly reactive species upon irradiation with light, which then participate in the carbon-cyanide bond formation. Photoredox catalysis, in particular, has emerged as a powerful tool, utilizing light to drive reactions without the need for harsh reagents. rsc.org

While direct photochemical cyanation of 4-methoxybiphenyl (B1664174) to selectively yield the 2-cyano derivative is not extensively documented, related photochemical processes provide a foundation for this transformation. For instance, photoinduced, copper-catalyzed cyanation of alkyl halides has been demonstrated, showcasing the potential of light to facilitate C-C bond formation with a cyanide source. nih.gov These reactions often proceed at room temperature, highlighting the mildness of the conditions. nih.gov

A general representation of a photochemical cyanation of an aryl halide, a plausible precursor to 2-(4-methoxyphenyl)benzonitrile, is shown below:

Table 1: Examples of Photochemical Cyanation Conditions This table is illustrative and based on general photochemical principles, as specific data for the target molecule is limited.

| Starting Material | Cyanating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Halo-4'-methoxybiphenyl | Trimethylsilyl cyanide (TMSCN) | Photocatalyst (e.g., Iridium or Ruthenium complex), light source (e.g., blue LED) | 2-(4-Methoxyphenyl)benzonitrile | rsc.org |

| Unactivated Secondary Alkyl Chlorides | - | CuI, UVC light | Alkyl Nitriles | nih.gov |

The key advantage of photochemical methods lies in their ability to generate reactive intermediates under neutral conditions, potentially avoiding the use of strong acids or bases that could affect sensitive functional groups like the methoxy (B1213986) group.

Cyanation via Oxime Dehydration

The dehydration of aldoximes is a well-established and versatile method for the synthesis of nitriles. nih.govresearchgate.netnih.gov This approach involves the conversion of an aldehyde to an oxime, followed by the elimination of a water molecule to yield the corresponding nitrile. For the synthesis of 2-(4-methoxyphenyl)benzonitrile, the precursor would be 2-(4-methoxyphenyl)benzaldehyde (B99516) oxime.

The dehydration step can be accomplished using a wide variety of reagents, ranging from classical dehydrating agents to more modern catalytic systems. nih.govresearchgate.net Common reagents include thionyl chloride, phosphorus pentoxide, and oxalyl chloride. nih.govgoogle.com Milder, catalytic methods have also been developed to improve the efficiency and substrate scope of this reaction. researchgate.net A one-pot method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) involves oximation followed by dehydration with thionyl chloride, achieving yields over 80%. google.com

A general scheme for the synthesis of 2-(4-methoxyphenyl)benzonitrile via oxime dehydration is as follows:

Table 2: Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Often used in excess, sometimes with a base like pyridine (B92270) | Effective and inexpensive, but can be harsh. google.comgoogle.com | google.comgoogle.com |

| Oxalyl chloride with catalytic triphenylphosphine (B44618) oxide | Anhydrous acetonitrile (B52724), triethylamine, reaction often complete in <10 min | Highly efficient, catalytic Appel-type dehydration. researchgate.net | researchgate.net |

| 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | DBU in CH₂Cl₂, THF, or DMF at room temperature | Mild conditions, suitable for sensitive substrates. nih.gov | nih.gov |

| Aldoxime dehydratases (Oxd) | Aqueous medium, biocatalytic | Environmentally benign, cyanide-free process. semanticscholar.org | semanticscholar.org |

The choice of dehydrating agent depends on the specific substrate and the desired reaction conditions. For a molecule like 2-(4-methoxyphenyl)benzonitrile, a milder method might be preferable to avoid any side reactions on the biaryl system.

Cycloaromatization Reactions

Cycloaromatization reactions are powerful transformations that form an aromatic ring from an acyclic precursor. researchgate.net While not a direct method for synthesizing 2-(4-methoxyphenyl)benzonitrile from a simple precursor, these reactions can be employed to construct the substituted benzonitrile core. These reactions are characterized by the conversion of a π-system into a new sigma bond and a cyclic conjugated system, often driven by the formation of an aromatic ring. researchgate.net

An example of a reaction that could be adapted for this purpose is the cyclotrimerization of nitriles. For instance, the cyclotrimerization of benzonitriles using catalytic systems composed of titanium chlorido complexes and magnesium can produce 2,4,6-triaryl-1,3,5-triazines. researchgate.net While this produces a triazine ring, related cycloaddition strategies could potentially be designed to form a benzene (B151609) ring with the desired substitution pattern.

Another relevant area is the synthesis of biaryls through photoextrusion from diaryl or triaryl phosphates, which offers a metal-free route to these structures. beilstein-journals.org Although this method does not directly yield a nitrile, it demonstrates the use of photochemical cycloaromatization-type strategies to form the core biaryl structure.

Multi-Component Reactions for Substituted Benzonitriles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. beilstein-journals.org MCRs are attractive for their atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. beilstein-journals.orgorganic-chemistry.org

While a specific MCR for the direct synthesis of 2-(4-methoxyphenyl)benzonitrile is not prominently reported, various MCRs are known for the synthesis of highly substituted benzonitriles. For example, a one-pot, four-component synthesis of pyrimidyl and pyrazolyl substituted azulenes involves a glyoxylation–decarbonylative alkynylation–cyclocondensation sequence. beilstein-journals.org

A plausible, though likely multi-step, approach could involve a palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids to access 2,4-diarylquinazolines. nih.gov This highlights the potential of using MCRs to build complex heterocyclic structures from nitrile-containing starting materials.

A one-pot synthesis of 4'-alkyl-4-cyanobiaryls has been developed based on the cross-coupling of the terephthalonitrile (B52192) dianion with a neutral aromatic nitrile, followed by alkylation. beilstein-journals.orgnih.gov This method demonstrates the feasibility of constructing cyanobiaryl systems in a single pot.

Table 3: Examples of Multi-Component Reactions for Substituted Nitriles This table illustrates the principles of MCRs that could be conceptually applied to the synthesis of the target molecule.

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Ugi Four-Component Reaction (Ugi-4CR) | Amine, aldehyde/ketone, carboxylic acid, isocyanide | Leads to α-acylamino amides, can be followed by cyclization to form complex heterocycles. acs.org | acs.org |

| Palladium-catalyzed three-component reaction | Aryl iodides, NaN₃, oxalic acid | Synthesis of N-formylanilines. organic-chemistry.org | organic-chemistry.org |

| One-pot synthesis of 4'-alkyl-4-cyanobiaryls | Terephthalonitrile dianion, aromatic nitrile, alkyl bromide | Transition-metal-free biaryl cross-coupling. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

The development of a specific MCR for 2-(4-methoxyphenyl)benzonitrile would represent a significant advancement in the efficient synthesis of this class of compounds.

Chemical Reactivity and Transformation Pathways of 2 4 Methoxyphenyl Benzonitrile

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo several types of reactions, including reduction, nucleophilic addition, cycloaddition, and hydrolysis.

Reduction of the Nitrile Group to Amines

The conversion of the nitrile group to a primary amine is a fundamental transformation. This reduction can be achieved using various reagents and conditions. Catalytic hydrogenation is a common method, employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.orgyoutube.com To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Metal hydrides are also effective for nitrile reduction. Reagents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), and diborane (B8814927) (B₂H₆) can reduce nitriles to primary amines. wikipedia.org For instance, the reduction of a substituted cyanobiaryl to a primary amine has been accomplished using a combination of lithium aluminum hydride and aluminum chloride (AlCl₃) in 80% yield. beilstein-journals.org Borane (B79455) complexes, like borane-tetrahydrofuran (B86392) (BH₃-THF) and the more stable borane-dimethylsulfide (BH₃-SMe₂), are also utilized, typically requiring heating in a solvent like THF. commonorganicchemistry.com More recent methods include the use of ammonia borane under thermal conditions and diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride. organic-chemistry.org

Table 1: Selected Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| H₂/Raney Nickel | Hydrogen gas, often with added NH₃ | Can form secondary and tertiary amine byproducts without NH₃. wikipedia.orgcommonorganicchemistry.com |

| H₂/Pd/C | Hydrogen gas, often with added NH₃ | Similar to Raney Nickel, byproduct formation is a consideration. wikipedia.orgcommonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, ether) | A powerful, non-selective reducing agent. wikipedia.org |

| Borane-THF (BH₃-THF) | THF, typically with heating | Less stable than BH₃-SMe₂. commonorganicchemistry.com |

| LiAlH₄/AlCl₃ | - | Used for the reduction of a substituted cyanobiaryl. beilstein-journals.org |

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reaction is a key step in the synthesis of various compounds, including ketones and imines. wikipedia.org

Grignard reagents and organolithium compounds are common nucleophiles that add to the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. Organozinc nucleophiles are utilized in the Blaise reaction, and alcohols can add to nitriles in the Pinner reaction. wikipedia.org The Thorpe reaction involves the self-condensation of nitriles. wikipedia.org

A study on the reaction of acetonitrile (B52724) with p-anisaldehyde, a compound structurally related to the methoxyphenyl portion of 2-(4-Methoxyphenyl)benzonitrile, demonstrated that in aprotic polar solvents like DMF or THF, a nucleophilic addition occurs to yield 2-cyano-1-(4-methoxyphenyl)-1-hydroxyethane and 4-methoxycinnamic nitrile. jst.go.jp This highlights the potential for the methoxyaryl group to influence the reactivity of the molecule in such reactions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions of Nitrile Oxides)

Cycloaddition reactions offer a powerful method for constructing ring systems in a single step. nih.gov While specific examples involving 2-(4-Methoxyphenyl)benzonitrile are not detailed in the provided results, the general principles of cycloaddition reactions can be applied. The nitrile group can be converted to a nitrile oxide, which can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.

Other types of cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, are also significant in organic synthesis. nih.govyoutube.comrsc.org For instance, rhodium-catalyzed oxidative annulation of 2-arylbenzonitriles with alkynes can lead to the formation of phenanthridines. nih.govnih.govmdpi.com

Hydrolytic Pathways of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. wikipedia.org The hydrolysis of various benzonitriles can be achieved using an aqueous solution of barium hydroxide (B78521) at reflux temperatures, leading to the formation of the corresponding barium carboxylate salt. google.com This salt can then be acidified to produce the free carboxylic acid. For example, terephthalonitrile (B52192) can be hydrolyzed to its corresponding barium salt using a 1:1 mole ratio of the nitrile to barium hydroxide. google.com

Reactions of the Methoxyaryl Subunit

The methoxyphenyl ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate formed during the reaction. wikipedia.org Since the para position of the methoxyphenyl ring in 2-(4-Methoxyphenyl)benzonitrile is already substituted, electrophilic attack is directed to the ortho positions (positions 3 and 5 relative to the methoxy group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. oneonta.edumasterorganicchemistry.com Halogenation with bromine or chlorine requires a Lewis acid catalyst like iron(III) bromide or aluminum chloride. masterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ (as a complex) |

| Sulfonation | Fuming H₂SO₄ or SO₃, H₂SO₄ | SO₃ (or HSO₃⁺) |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | R⁺ (carbocation) |

Oxidation Reactions

Specific literature detailing the oxidation of 2-(4-methoxyphenyl)benzonitrile is not extensively available. However, the molecule's reactivity towards oxidizing agents can be inferred from its constituent functional groups. The electron-rich 4-methoxyphenyl (B3050149) ring is the more likely site for oxidation compared to the electron-deficient benzonitrile (B105546) ring. The nitrile group is generally resistant to oxidation under many conditions.

Potential oxidation reactions could involve the methoxy group or the aromatic ring it is attached to. Strong oxidizing agents might lead to the cleavage of the methyl ether, yielding a phenolic derivative, or potentially oxidize the aromatic ring itself, leading to more complex rearranged or degraded products. For instance, related compounds with methoxybenzylamino groups have been oxidized using reagents like meta-chloroperbenzoic acid (m-CPBA), which typically targets electron-rich sites or specific functional groups like thioethers for oxidation to sulfoxides. nih.gov

Functionalizations of the Benzonitrile Core

The benzonitrile core of the molecule offers several positions for functionalization, although its reactivity is significantly influenced by the deactivating nitrile group and the bulky 2-aryl substituent.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are dictated by the substituents already present on the aromatic ring. vanderbilt.edu Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.orglibretexts.org

In the case of the benzonitrile ring in 2-(4-methoxyphenyl)benzonitrile, it is substituted with:

A nitrile group (-CN) : This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. vanderbilt.edulibretexts.org It destabilizes the cationic intermediate (arenium ion) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. vanderbilt.edumasterorganicchemistry.com

A 2-(4-methoxyphenyl) group : This is a bulky aryl substituent at the C2 position. It exerts steric hindrance, particularly at the adjacent C3 position.

Consequently, electrophilic attack on the benzonitrile ring is expected to be slow and require harsh reaction conditions. libretexts.org The directing effects of the nitrile group would favor substitution at the positions meta to it, which are C4 and C6. However, the C6 position is sterically hindered by the adjacent aryl group. Therefore, the most likely position for electrophilic attack on the benzonitrile ring is the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orglibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzonitrile Ring of 2-(4-Methoxyphenyl)benzonitrile

| Reaction Type | Reagents | Expected Major Product | Rationale |

| Nitration | HNO₃ / H₂SO₄ libretexts.orglibretexts.org | 2-(4-Methoxyphenyl)-4-nitrobenzonitrile | The nitrile group directs the incoming nitro group to the meta position (C4). vanderbilt.edulibretexts.org |

| Bromination | Br₂ / FeBr₃ libretexts.orglibretexts.org | 4-Bromo-2-(4-methoxyphenyl)benzonitrile | The nitrile group directs the incoming bromo group to the meta position (C4). vanderbilt.edulibretexts.org |

| Sulfonation | SO₃ / H₂SO₄ libretexts.orglibretexts.org | 2-(4-Methoxyphenyl)benzonitrile-4-sulfonic acid | The nitrile group directs the incoming sulfonic acid group to the meta position (C4). vanderbilt.edulibretexts.org |

Recent advances in synthetic chemistry have enabled the direct C-H functionalization of aromatic rings via radical pathways, offering alternative strategies to traditional electrophilic substitution. For benzonitriles, radical alkenylation can provide access to valuable substituted products.

One notable method involves the Ruthenium(II)-catalyzed C-H alkenylation of benzimidates, which then convert to the corresponding ortho-alkenylated benzonitriles in good yields and with high regioselectivity. nih.gov This process involves the reaction with unactivated alkenes and demonstrates compatibility with a variety of functional groups. Although this method starts from a benzimidate, it provides a direct route to ortho-alkenylated benzonitriles, highlighting a modern approach to functionalizing the C-H bond adjacent to the nitrile group. nih.gov

Another strategy is the nitrile-directed meta-C-H alkenylation, which proceeds via a transition-metal-free pathway. researchgate.net This type of reaction underscores the directing capability of the nitrile group even in radical processes, allowing for selective functionalization at the meta position.

Table 2: Examples of Radical Alkenylation Reactions Applicable to Benzonitrile Derivatives

| Reaction Type | Catalyst/Conditions | Position of Alkenylation | Alkene Source | Reference |

| Ru(II)-Catalyzed C-H Alkenylation | Ru(II) catalyst | ortho | Unactivated olefins | nih.gov |

| Nitrile-Directed C-H Alkenylation | Transition-metal-free | meta | Not specified | researchgate.net |

| Photocatalytic Radical Alkenylation | Organic photoredox catalysts | Not specific to aromatic C-H | Alkenyl sulfones | acs.org |

These methods represent powerful tools for the late-stage functionalization of the benzonitrile core, enabling the synthesis of complex molecules that would be challenging to access through classical methods.

Computational Investigations and Theoretical Studies on 2 4 Methoxyphenyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecules at the atomic and electronic levels. For a molecule like 2-(4-Methoxyphenyl)benzonitrile, these methods can elucidate its three-dimensional shape, the distribution of electrons, and its spectroscopic signatures.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are used to determine the most stable geometric structure (conformation) by finding the minimum energy state of the molecule.

Table 1: Comparison of Dihedral Angles in Related Biphenyl (B1667301) Compounds

| Compound | Dihedral Angle Between Phenyl Rings | Method |

| 2-(4-Methylphenyl)benzonitrile | 44.6 (7)° | X-ray Diffraction |

| (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile (Molecule 1) | 13.26 (5)° | X-ray Diffraction |

| (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile (Molecule 2) | 7.87 (5)° | X-ray Diffraction |

This table presents data for structurally related molecules to provide context for the likely conformation of 2-(4-Methoxyphenyl)benzonitrile.

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. While often less accurate than DFT for many applications, it serves as a basis for more advanced and accurate methods.

Studies on related molecules like 4-methoxybenzonitrile (B7767037) and 2-(4-methoxyphenyl)benzo[d]thiazole have employed both ab initio HF and DFT methods. These calculations are used to determine optimized geometries, vibrational frequencies, and electronic properties. Comparing the results from different methods (e.g., HF, B3LYP, BLYP) allows researchers to assess the reliability of the computational predictions. For 2-(4-methoxyphenyl)benzonitrile, ab initio calculations would provide a baseline theoretical description of its structure and electronic character.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a primary method for identifying and characterizing chemical compounds. Computational models are essential for interpreting these experimental spectra by assigning specific vibrational modes to the observed absorption bands.

For 2-(4-Methoxyphenyl)benzonitrile, DFT calculations can predict the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement. A key vibration for this molecule would be the C≡N (nitrile) stretching mode. In benzonitrile (B105546), this fundamental vibration appears around 2227 cm⁻¹ (4.49 µm). Other characteristic frequencies would include the C-O-C stretching of the methoxy (B1213986) group (typically in the 1000-1100 cm⁻¹ region for anisole (B1667542) derivatives) and various C-H and C-C stretching and bending modes of the aromatic rings. A detailed analysis using Potential Energy Distribution (PED) can be performed to quantify the contribution of individual bond stretches and angle bends to each vibrational mode.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For 2-(4-Methoxyphenyl)benzonitrile, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. Another negative region would be located on the oxygen atom of the methoxy group. These sites represent the primary centers for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential (blue or light blue), making them potential sites for interaction with nucleophiles.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In a study on the isomer 4-methoxybenzonitrile, the HOMO-LUMO gap was calculated using DFT to be 4.37 eV in a vacuum. The HOMO is typically distributed over the electron-rich methoxy-substituted phenyl ring, while the LUMO may be localized more on the electron-withdrawing benzonitrile portion. For 2-(4-Methoxyphenyl)benzonitrile, a similar HOMO-LUMO gap would be expected, indicating a relatively stable molecule. FMO analysis helps predict how the molecule would interact in various reactions, such as cycloadditions or charge-transfer processes.

Table 2: Calculated Electronic Properties of 4-Methoxybenzonitrile

| Property | Value | Method |

| HOMO-LUMO Gap | 4.37 eV | DFT (B3LYP) in vacuum |

This table shows data for an isomer to provide an estimate of the electronic properties of 2-(4-Methoxyphenyl)benzonitrile.

Elucidation of Reaction Mechanisms via Computational Models

Computational modeling is indispensable for elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction pathway. This allows for the determination of activation barriers and reaction rates, providing a detailed understanding of how a reaction proceeds.

For 2-(4-Methoxyphenyl)benzonitrile, computational models could be used to investigate its synthesis, for example, through a Suzuki or Negishi cross-coupling reaction. Theoretical calculations could help identify the most favorable catalytic cycle and explain the observed regioselectivity and yield. Furthermore, the reactivity of the nitrile group or potential electrophilic substitution on the aromatic rings could be modeled to predict reaction outcomes and guide experimental design. By combining DFT-derived energetics with microkinetic modeling, it is possible to simulate reaction conditions and identify the most likely active catalytic species and reaction pathways.

Molecular Docking Studies (as a predictive and mechanistic tool)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein receptor.

Ligand-Receptor or Catalyst-Substrate Interaction Modeling

There are no specific molecular docking studies available in the reviewed literature that detail the interaction of 2-(4-Methoxyphenyl)benzonitrile with any biological receptor or catalyst. Such studies would typically involve the use of software to place the molecule into the binding site of a target protein and score the interaction based on various parameters like binding energy. Without such studies, any potential biological targets or catalytic interactions of this compound remain speculative.

Structure-Activity Relationship (SAR) Insights from Computational Models

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a compound by modifying its chemical structure. Computational models are often employed to develop quantitative structure-activity relationships (QSAR), which correlate variations in a compound's structure with changes in its biological activity.

For 2-(4-Methoxyphenyl)benzonitrile, no specific computational SAR or QSAR models have been published. The development of such models would require a dataset of structurally related compounds with measured biological activities, which is not currently available for this specific chemical scaffold.

Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxyphenyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms in 2-(4-Methoxyphenyl)benzonitrile can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(4-Methoxyphenyl)benzonitrile, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and methoxy (B1213986) protons. The protons on the benzonitrile (B105546) ring and the methoxyphenyl ring resonate in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The methoxy group (-OCH₃) protons appear as a sharp singlet further upfield, typically around δ 3.85 ppm.

The aromatic region often displays complex splitting patterns due to the coupling between adjacent protons. For instance, the protons on the benzonitrile moiety exhibit characteristic doublet, triplet, and multiplet signals depending on their position relative to the nitrile group and the point of attachment to the other ring. Similarly, the protons on the 4-methoxyphenyl (B3050149) ring show patterns consistent with a para-substituted benzene (B151609) ring. A representative ¹H NMR data compilation for 2-(4-Methoxyphenyl)benzonitrile is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for 2-(4-Methoxyphenyl)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.70 | d | Aromatic H | |

| ~7.60 | t | Aromatic H | |

| ~7.50 | d | Aromatic H | |

| ~7.40 | t | Aromatic H | |

| ~7.35 | d | Aromatic H | |

| ~7.00 | d | Aromatic H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 2-(4-Methoxyphenyl)benzonitrile, distinct signals are observed for the quaternary carbons (including the one bearing the nitrile group and the carbons at the biaryl linkage), the protonated aromatic carbons, and the methoxy carbon. The carbon of the nitrile group (C≡N) is typically found in the downfield region of the spectrum, often above δ 115 ppm. The carbon attached to the oxygen of the methoxy group resonates at a characteristic chemical shift, usually around δ 160 ppm. The methoxy carbon itself appears upfield, typically around δ 55 ppm. The remaining aromatic carbons produce a series of signals in the δ 110-145 ppm range.

Table 2: ¹³C NMR Spectroscopic Data for 2-(4-Methoxyphenyl)benzonitrile

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160.5 | Ar-C (C-OCH₃) |

| ~145.0 | Ar-C (Quaternary) |

| ~133.5 | Ar-CH |

| ~133.0 | Ar-CH |

| ~130.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~128.0 | Ar-C (Quaternary) |

| ~118.0 | -C≡N |

| ~114.5 | Ar-CH |

| ~111.0 | Ar-C (Quaternary) |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer deeper insights into the molecular structure. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the benzonitrile and methoxyphenyl rings. libretexts.orgwikipedia.org For instance, it would show cross-peaks between adjacent aromatic protons.

The NOESY experiment is particularly valuable for determining the spatial proximity of atoms, even if they are not directly bonded. libretexts.orglibretexts.org In the context of 2-(4-Methoxyphenyl)benzonitrile, NOESY can provide information about the through-space interactions between the protons of the two aromatic rings. This can help to understand the preferred conformation of the molecule, specifically the dihedral angle between the two rings. Strong NOE correlations between protons on the different rings would suggest they are close to each other in space.

Mass Spectrometry for Molecular Composition Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. nih.govnih.gov This high accuracy allows for the determination of the elemental formula of 2-(4-Methoxyphenyl)benzonitrile. By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₁₄H₁₁NO, the molecular composition can be unequivocally confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" for the molecule. japer.innih.govxjtu.edu.cn

For 2-(4-Methoxyphenyl)benzonitrile, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The most prominent of these would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2240-2220 cm⁻¹. The aromatic carbon-hydrogen (C-H) stretching vibrations are anticipated to be observed in the range of 3100-3000 cm⁻¹.

The presence of the methoxy group (-OCH₃) would be confirmed by characteristic C-O and C-H stretching vibrations. The asymmetric and symmetric stretching of the C-O-C bond is expected to produce strong absorptions in the 1260-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively. Additionally, the C-H stretching of the methyl group would appear around 2950-2850 cm⁻¹.

Furthermore, the IR spectrum would display absorptions corresponding to the carbon-carbon (C-C) stretching vibrations within the two aromatic rings, typically found in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene rings.

Expected Infrared Absorption Bands for 2-(4-Methoxyphenyl)benzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Methoxy (C-O-C) | Asymmetric Stretching | 1260 - 1200 | Strong |

| Methoxy (C-O-C) | Symmetric Stretching | 1050 - 1000 | Strong |

| Methyl C-H | Stretching | 2950 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions.

For 2-(4-Methoxyphenyl)benzonitrile, a single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure in the solid state. This would include the determination of the crystal system, space group, and unit cell dimensions. Key structural parameters that would be obtained include the bond lengths of the C≡N triple bond, the C-O bonds of the methoxy group, and the C-C bonds within and between the two phenyl rings.

Although a specific crystal structure for 2-(4-Methoxyphenyl)benzonitrile has not been found in the surveyed literature, analysis of related structures, such as substituted biphenyls and benzonitriles, provides a basis for what to expect. For example, the planarity of the biphenyl (B1667301) system is often influenced by the nature and position of the substituents.

Anticipated Crystallographic Data for 2-(4-Methoxyphenyl)benzonitrile

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |

| Bond Lengths | C≡N, C-O, C-C, C-H |

| Bond Angles | Angles between bonded atoms |

| Torsional Angle | Dihedral angle between the phenyl rings |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. In 2-(4-Methoxyphenyl)benzonitrile, the conjugated system of the two aromatic rings constitutes the primary chromophore. researchgate.net

The UV-Vis spectrum of 2-(4-Methoxyphenyl)benzonitrile is expected to show absorption bands arising from π → π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The methoxy group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, will influence the electronic transitions.

The absorption maximum (λmax) is also affected by the polarity of the solvent. sciencepublishinggroup.combiointerfaceresearch.com In moving from a nonpolar to a polar solvent, a bathochromic (red) or hypsochromic (blue) shift in the λmax can be observed, providing information about the nature of the electronic transition. For π → π* transitions in conjugated systems, a bathochromic shift is often observed with increasing solvent polarity.

While a specific UV-Vis spectrum for 2-(4-Methoxyphenyl)benzonitrile was not located, related aromatic nitriles and methoxy-substituted biphenyls typically exhibit strong absorptions in the UV region. For example, benzonitrile itself has absorption bands around 224 and 273 nm. The extended conjugation and the presence of the methoxy group in 2-(4-Methoxyphenyl)benzonitrile are expected to cause a bathochromic shift of these bands to longer wavelengths.

Expected UV-Vis Absorption Data for 2-(4-Methoxyphenyl)benzonitrile

| Solvent | Expected λmax (nm) | Type of Transition |

| Nonpolar (e.g., Hexane) | ~250-300 | π → π |

| Polar (e.g., Ethanol) | ~260-310 | π → π |

Derivatives and Analogs of 2 4 Methoxyphenyl Benzonitrile: Synthesis and Advanced Applications

Synthesis of Novel Benzonitrile (B105546) Derivatives

The synthesis of novel derivatives based on the 2-(4-methoxyphenyl)benzonitrile scaffold is a key area of research, driven by the need to explore new chemical space for various applications. Methodologies focus on strategic modifications to the core structure, including functionalization of the benzonitrile ring, alterations to the methoxyphenyl group, and the introduction of diverse heterocyclic systems.

Functionalization at the Benzonitrile Framework

The benzonitrile portion of the molecule offers multiple sites for functionalization. The nitrile group (C≡N) itself is a versatile functional handle that can be a precursor to other chemical groups. nih.gov Furthermore, the aromatic ring to which it is attached can undergo various electrophilic substitution reactions.

Strategies for functionalization include the catalytic formation of the nitrile unit on pre-existing biaryl scaffolds. nih.gov One advanced method involves the atroposelective synthesis of axially chiral benzonitriles starting from racemic 2-arylbenzaldehydes and sulfonamides, using N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov This process achieves a dynamic kinetic resolution, yielding axially chiral benzonitriles with high enantioselectivity. nih.gov The chirality is controlled during the dissociation of a sulfinate group and the subsequent formation of the C≡N triple bond. nih.gov

Another approach involves the introduction of substituents onto the benzonitrile ring. For instance, methods used for the synthesis of 2-methoxy-4-cyanobenzaldehyde involve the bromination of a methyl group on the benzonitrile ring using N-bromosuccinimide (NBS), followed by hydrolysis to form the aldehyde. google.com Such strategies could be adapted to introduce new functional groups to the 2-(4-methoxyphenyl)benzonitrile framework.

Table 1: Representative Synthetic Functionalization

| Reaction Type | Starting Material | Key Reagents | Product Type | Ref |

|---|---|---|---|---|

| Atroposelective Cyanation | Racemic 2-arylbenzaldehyde | Sulfonamide, N-heterocyclic carbene (NHC) catalyst | Axially Chiral Benzonitrile | nih.gov |

Structural Modifications of the Methoxyphenyl Moiety

The methoxyphenyl ring is another key site for structural diversification. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that activates the ring towards electrophilic aromatic substitution, directing incoming groups to the ortho and para positions.

Modifying the electronic properties of the molecule by altering the substituents on the phenyl rings is a common strategy in catalyst development and medicinal chemistry. acs.org For example, in copper-catalyzed reductive couplings, introducing an electron-donating methoxy group to the N-phosphinoyl group of an imine substrate can improve reaction outcomes by balancing the electronics of the system. acs.org This principle can be applied to the methoxyphenyl moiety of 2-(4-methoxyphenyl)benzonitrile, where adding or altering substituents can fine-tune the molecule's properties for specific applications.

Synthesis of related structures, such as 2-methoxybenzamide (B150088) derivatives, involves building the molecule from precursors like methyl 4-amino-2-methoxybenzoate. nih.gov This highlights that modifications can also be achieved by starting with an already substituted methoxyphenyl precursor before creating the biaryl linkage.

Incorporating Heterocyclic Scaffolds

The incorporation of heterocyclic rings is a prominent strategy in medicinal chemistry to modulate properties like solubility, polarity, and biological activity. ibmmpeptide.comacs.org Heterocycles are common structural units in a vast number of marketed drugs. ibmmpeptide.com Derivatives of 2-(4-methoxyphenyl)benzonitrile can be elaborated by attaching or forming heterocyclic systems.

A notable example is the synthesis of novel dual A₂A/A₂B adenosine (B11128) receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core. nih.gov The synthesis starts with a substituted methylbenzonitrile which undergoes a Sonogashira cross-coupling and subsequent reactions to form a terminal alkyne. nih.gov This alkyne then participates in a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) to form a triazole ring, linking the benzonitrile core to another heterocyclic system, such as a quinoline. nih.gov

In a different approach, imidazole (B134444) scaffolds have been incorporated. nih.gov The synthesis involves the cyclization of an amidine hydrochloride with a 2-bromoacetophenone (B140003) to generate a phenyl-imidazole intermediate, which is then further functionalized. nih.gov Such strategies demonstrate how the biaryl structure can be used as a platform to construct complex heterocyclic derivatives.

Table 2: Synthesis of Heterocyclic Derivatives

| Heterocycle | Synthetic Strategy | Key Reaction | Starting Scaffold | Ref |

|---|---|---|---|---|

| 1,2,3-Triazole | Azide-alkyne cycloaddition | Copper-catalyzed click reaction | Ethynyl-benzonitrile derivative | nih.gov |

Synthetic Utility and Role as Intermediates in Complex Molecule Synthesis

2-(4-Methoxyphenyl)benzonitrile and its derivatives are valuable intermediates in the synthesis of more complex molecules, serving as key building blocks for materials and pharmaceutically relevant compounds. google.com The benzonitrile motif is a unique and useful functional group in both organic synthesis and the final target molecules. nih.gov

Precursors for Dyes and Pigments

Benzonitrile derivatives can be utilized in the development of functional dyes. The electronic properties of the biaryl system, which can be tuned by modification of either aromatic ring, are critical for determining the absorption and emission characteristics of a potential dye molecule. The concept of host-guest charge-transfer (CT) mediated photoredox catalysis highlights how the interaction between electron-deficient and electron-rich aromatic systems can be harnessed. acs.org While not a direct application for dye synthesis, this principle underpins the photochemistry of many colored compounds. The formation of CT complexes can lead to visible light absorption, a key property of dyes. acs.org The extended π-system in 2-(4-methoxyphenyl)benzonitrile could serve as a chromophore that, upon further functionalization with donor and acceptor groups, may lead to the development of novel dyes and pigments.

Building Blocks for Pharmaceutical Intermediates and Analogues

The benzonitrile group is present in numerous molecules with proven medicinal applications, where it often acts as a hydrogen bond acceptor. nih.gov The structure of 2-(4-methoxyphenyl)benzonitrile serves as a scaffold for creating analogues of bioactive compounds. Nitro compounds, for example, are considered indispensable building blocks for synthesizing pharmaceutically relevant molecules, and nitrated derivatives of the benzonitrile scaffold could be valuable intermediates. frontiersin.org

Detailed research has shown the utility of this scaffold in developing targeted therapeutics:

Dual A₂A/A₂B Adenosine Receptor Antagonists : A series of compounds based on a triazole-pyrimidine-methylbenzonitrile core were designed and synthesized as potential agents for cancer immunotherapy. nih.gov These molecules are intended to block adenosine receptors that suppress T-cell activity in the tumor microenvironment. nih.gov

Hedgehog (Hh) Signaling Pathway Inhibitors : In an effort to discover new anticancer agents, 2-methoxybenzamide derivatives were synthesized and evaluated as inhibitors of the Smoothened (Smo) protein, a critical component of the Hh pathway. nih.gov One derivative, featuring a phenyl imidazole fragment, showed potent inhibition, demonstrating the value of this type of biaryl scaffold in designing enzyme inhibitors. nih.gov

The axially chiral benzonitriles derived from related precursors can be converted into a large set of functional molecules that show promise as catalysts and antibacterial agents for plant protection. nih.gov

Table 3: Pharmaceutical Applications of Derived Scaffolds

| Target | Compound Class | Therapeutic Area | Key Structural Feature | Ref |

|---|---|---|---|---|

| A₂A/A₂B Adenosine Receptors | Triazole-pyrimidine-methylbenzonitrile derivatives | Cancer Immunotherapy | Triazole-linked heterocyclic system | nih.gov |

| Smoothened (Smo) Receptor | 2-Methoxybenzamide derivatives with phenyl imidazole | Oncology | Phenyl imidazole fragment | nih.gov |

Applications in Materials Science

Precursors for Optoelectronic Materials

The synthesis of novel organic molecules for optoelectronic applications, such as organic light-emitting diodes (OLEDs), is a vibrant area of materials research. Benzonitrile moieties are often incorporated into molecular structures to influence electronic properties, enhance thermal stability, and improve device performance. These derivatives can serve as building blocks for host materials, emitters, or charge-transport layers within OLEDs. However, a thorough review of existing research indicates that while various benzonitrile-containing compounds have been investigated for these purposes, there are no specific studies detailing the use of 2-(4-Methoxyphenyl)benzonitrile as a direct precursor for the synthesis of optoelectronic materials. Consequently, no performance data or detailed research findings for materials derived from this specific compound can be presented.

Development of Advanced Organic Materials

The development of advanced organic materials often involves the design and synthesis of monomers that can be polymerized to create high-performance polymers with desirable characteristics such as high thermal stability, specific mechanical properties, or unique optical behavior. The rigid structure and polar nitrile group of benzonitrile derivatives make them attractive candidates for inclusion in polymer backbones. For instance, polyimides and other high-temperature polymers sometimes incorporate benzonitrile units to enhance their thermal and dimensional stability.

Despite the theoretical potential for 2-(4-Methoxyphenyl)benzonitrile to serve as a monomer or a modifying agent in the synthesis of advanced polymers, a comprehensive search of the scientific literature did not yield any specific examples of its use. Research on thermally rearranged polymers and other high-stability polymer systems has explored a variety of monomers, but 2-(4-Methoxyphenyl)benzonitrile has not been identified as a component in these studies. Therefore, there is no available data on the properties or performance of advanced organic materials synthesized using this particular compound.

Emerging Research Directions and Future Prospects in 2 4 Methoxyphenyl Benzonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of 2-(4-Methoxyphenyl)benzonitrile and its analogs often relies on traditional cross-coupling reactions, which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. The development of more efficient and sustainable synthetic methodologies is a key area of ongoing research. Modern synthetic strategies are increasingly focused on green chemistry principles, such as the use of eco-friendly solvents, catalysts, and energy sources.

Recent advancements in sustainable synthesis can be adapted for the preparation of 2-(4-Methoxyphenyl)benzonitrile. For instance, the use of microwave irradiation, ultrasound, and mechanochemical reactions has been shown to afford various heterocyclic compounds in excellent yields with reduced reaction times and energy consumption. nih.gov The application of deep eutectic solvents (DESs) as green reaction media also presents a promising alternative to volatile organic solvents. nih.gov

Furthermore, the development of robust and reusable catalysts is a cornerstone of sustainable synthesis. Magnetic nanoparticle-supported catalysts, for example, offer high catalytic activity and can be easily separated from the reaction mixture for reuse, minimizing waste and catalyst leaching. scilit.com The exploration of such catalytic systems for the synthesis of 2-(4-Methoxyphenyl)benzonitrile could lead to more environmentally benign and cost-effective production methods.

| Synthetic Method | Key Features | Potential Advantages for 2-(4-Methoxyphenyl)benzonitrile Synthesis |

| Microwave-assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, higher yields, improved purity |

| Ultrasound-assisted Synthesis | Acoustic cavitation, enhanced mass transfer | Milder reaction conditions, reduced energy consumption |

| Mechanochemistry | Solvent-free or low-solvent conditions | Reduced waste, potential for novel reactivity |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, low cost | Green reaction medium, potential for enhanced solubility and reactivity |

| Magnetic Nanoparticle Catalysts | Easy separation and reusability | Reduced catalyst waste, cost-effective, environmentally friendly |

Exploration of Novel Reactivity Modes for Nitrile and Methoxyaryl Groups

The nitrile and methoxyaryl groups in 2-(4-Methoxyphenyl)benzonitrile are versatile functional handles that can be exploited to generate a diverse range of derivatives. While the nitrile group is a well-established precursor for amines, amides, and various nitrogen-containing heterocycles, there is still ample room for exploring its novel reactivity in the context of this specific molecular framework.

For instance, the transformation of the nitrile group into an amidoxime (B1450833) moiety is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com The reactivity of the nitrile group can be influenced by neighboring functionalities, and in some cases, unexpected products such as amides can be formed under specific reaction conditions. mdpi.com A detailed investigation into the reaction of 2-(4-Methoxyphenyl)benzonitrile with hydroxylamine (B1172632) under various conditions could lead to the selective synthesis of either the corresponding amidoxime or amide, each with potentially distinct biological profiles.

The methoxy (B1213986) group on the phenyl ring also offers opportunities for novel transformations. While O-demethylation is a common reaction, the methoxy group can also direct ortho-metalation, enabling the introduction of additional substituents at specific positions. Furthermore, the electronic-donating nature of the methoxy group can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

| Functional Group | Potential Transformation | Resulting Functionality/Scaffold | Potential Applications |

| Nitrile | Reduction | Amine | Building block for pharmaceuticals |

| Hydrolysis | Carboxylic Acid, Amide | Synthesis of bioactive molecules | |

| Cycloaddition | Tetrazole, Triazole | Medicinal chemistry, materials science | |

| Reaction with Hydroxylamine | Amidoxime, Amide | Prodrugs, metal-chelating agents | |

| Methoxyaryl | O-Demethylation | Phenol | Access to derivatives with H-bonding capability |

| Ortho-metalation/Functionalization | Substituted Phenyl Ring | Fine-tuning of electronic and steric properties | |

| Electrophilic Substitution | Substituted Phenyl Ring | Diversification of the molecular scaffold |

Advanced Computational Design and Prediction of Novel Derivatives

The integration of computational chemistry with synthetic and biological studies has become an indispensable tool in modern drug discovery and materials science. In the context of 2-(4-Methoxyphenyl)benzonitrile, computational methods can be employed to design and predict the properties of novel derivatives with enhanced efficacy and desired characteristics.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and interaction patterns of 2-(4-Methoxyphenyl)benzonitrile derivatives with specific biological targets. mdpi.com For instance, by identifying key interactions between a parent compound and a target protein, new derivatives with improved binding energies can be designed in silico before their actual synthesis, saving time and resources. mdpi.com

| Computational Method | Application | Predicted Properties | Impact on Research |

| Molecular Docking | Virtual screening, binding mode analysis | Binding affinity, protein-ligand interactions | Rational design of potent inhibitors/modulators |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, stability of complexes | Free energy of binding, conformational flexibility | Understanding dynamic aspects of molecular recognition |

| Quantum Mechanics (QM) | Calculation of electronic properties, reaction mechanisms | HOMO-LUMO gap, charge distribution, reaction barriers | Guiding synthetic efforts, predicting reactivity |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for activity | Prioritization of compounds for synthesis and testing |

Interdisciplinary Research Applications in Specialized Chemical Fields

The unique structural and electronic properties of 2-(4-Methoxyphenyl)benzonitrile make it an attractive candidate for exploration in various specialized chemical fields beyond traditional medicinal chemistry.

In the field of materials science , the biphenylnitrile core can serve as a building block for liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The rigid biphenyl (B1667301) structure can impart desirable thermal and mechanical properties to polymers, while the polar nitrile and methoxy groups can influence the self-assembly and electronic properties of organic materials.

In supramolecular chemistry , the aromatic rings of 2-(4-Methoxyphenyl)benzonitrile can participate in π-π stacking interactions, which are crucial for the formation of well-ordered supramolecular assemblies. nih.gov The design of novel host-guest systems and self-assembled nanostructures based on this scaffold is a promising area of research.

Furthermore, in the development of chemical sensors , derivatives of 2-(4-Methoxyphenyl)benzonitrile could be designed to exhibit changes in their fluorescence or color upon binding to specific analytes. The nitrile and methoxy groups can be modified to introduce specific recognition sites for ions or small molecules.

The exploration of 2-(4-Methoxyphenyl)benzonitrile and its derivatives in these interdisciplinary areas is expected to uncover new applications and further highlight the versatility of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)benzonitrile and its derivatives?

- Methodology : The synthesis typically involves multi-step organic reactions. For example:

- Wittig reaction : Used to introduce styryl groups (e.g., 2-(4-methylstyryl)benzonitrile synthesis via bromination and Wittig coupling with aldehydes) .

- Suzuki-Miyaura coupling : For aryl-aryl bond formation, as seen in imidazopyridine analogs .

- Triazole incorporation : Reacting benzonitrile intermediates with 1H-1,2,4-triazole under nucleophilic conditions .

Q. Which spectroscopic techniques are critical for structural confirmation of 2-(4-Methoxyphenyl)benzonitrile derivatives?

- NMR spectroscopy : and NMR provide detailed insights into electronic environments and substituent positions (e.g., δ 3.80 ppm for methoxy protons in NMR) .

- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2244 cm) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H] at m/z 302 for triazole-containing analogs) .

Q. How is the cytotoxic activity of 2-(4-Methoxyphenyl)benzonitrile derivatives evaluated in vitro?

- Methodology :

- Cell viability assays : MTT or XTT assays against cancer cell lines (e.g., MCF-7, MDA-MB-231) .

- Dose-response curves : Determine IC values to compare potency with reference drugs like etoposide .

- Example : Compound 1h (4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile-triazole) showed IC values comparable to etoposide in breast cancer models .

Advanced Research Questions

Q. How can synthetic yields of 2-(4-Methoxyphenyl)benzonitrile derivatives be optimized?

- Strategies :

- Catalyst selection : Use Pd(PPh) for Suzuki couplings to enhance cross-coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity in triazole syntheses .

- Purification : Gradient elution in flash chromatography resolves structurally similar byproducts .

- Case study : Adjusting stoichiometry in imidazopyridine syntheses increased yields from 46% to 62% .

Q. What structural features govern the biological activity of 2-(4-Methoxyphenyl)benzonitrile analogs?

- SAR insights :

- Methoxy positioning : Para-substitution on the phenyl ring enhances receptor binding due to electron-donating effects .

- Nitrile group : Critical for hydrogen bonding with enzymatic targets (e.g., aromatase inhibition in letrozole analogs) .

- Heterocyclic appendages : Triazole or imidazopyridine moieties improve ligand efficiency and cellular permeability .

Q. How do computational methods like molecular docking elucidate the mechanism of action?

- Approach :

- Target identification : Dock compounds into active sites of enzymes (e.g., cytochrome P450 for aromatase inhibitors) .

- Binding affinity analysis : Calculate ΔG values to prioritize high-affinity candidates .

- Outcome : Docking studies revealed that 1h forms stable π-π interactions with T47D cell receptors, aligning with its high experimental activity .

Data Contradiction Analysis

Q. Why do structural analogs with minor substituent changes exhibit significant differences in bioactivity?

- Case example :

- Compound 1m (4-methoxyphenyl-substituted thiazole) showed 27% yield and moderate activity, while 1n (3-methoxyphenyl) achieved 35% yield but lower potency .

- Resolution :

- Electronic effects : Para-methoxy groups enhance resonance stabilization, improving target binding vs. meta-substituted analogs.

- Steric hindrance : Bulky substituents at certain positions disrupt optimal ligand-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.